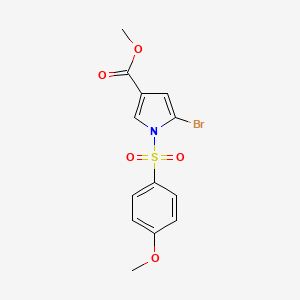

5-Bromo-1-(4-methoxy-benzenesulfonyl)-1H-pyrrole-3-carboxylic acid methyl ester

CAS No.: 881673-70-7

Cat. No.: VC11701736

Molecular Formula: C13H12BrNO5S

Molecular Weight: 374.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 881673-70-7 |

|---|---|

| Molecular Formula | C13H12BrNO5S |

| Molecular Weight | 374.21 g/mol |

| IUPAC Name | methyl 5-bromo-1-(4-methoxyphenyl)sulfonylpyrrole-3-carboxylate |

| Standard InChI | InChI=1S/C13H12BrNO5S/c1-19-10-3-5-11(6-4-10)21(17,18)15-8-9(7-12(15)14)13(16)20-2/h3-8H,1-2H3 |

| Standard InChI Key | OGGACPVXTVWLRM-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)C(=O)OC |

| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name is methyl 5-bromo-1-(4-methoxyphenyl)sulfonylpyrrole-3-carboxylate, with the molecular formula C₁₃H₁₂BrNO₅S and a molecular weight of 374.21 g/mol . Its structure integrates three key functional groups:

-

A pyrrole ring substituted at positions 1 (sulfonyl group), 3 (carboxylate), and 5 (bromine).

-

A 4-methoxybenzenesulfonyl group attached to the pyrrole nitrogen.

-

A methyl ester at the C-3 position.

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 881673-70-7 | |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)C(=O)OC | |

| InChIKey | OGGACPVXTVWLRM-UHFFFAOYSA-N |

Crystallographic and Conformational Analysis

Although no crystallographic data exist for this specific compound, related sulfonylated pyrroles exhibit planarity between the sulfonyl group and the pyrrole ring, with dihedral angles <10° . The 4-methoxy group on the benzene ring likely induces steric and electronic effects, influencing intermolecular interactions.

Synthesis and Reaction Pathways

Synthetic Strategy

The compound is synthesized via a two-step protocol:

-

Sulfonylation of Pyrrole Precursors: Reaction of 5-bromo-1H-pyrrole-3-carboxylic acid methyl ester with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., NaH or pyridine) .

-

Purification: Column chromatography using solvents like petroleum ether/ethyl acetate (2:1 v/v) .

Table 2: Representative Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Anhydrous DMF | |

| Temperature | 0°C → Room temperature | |

| Reaction Time | 2 hours | |

| Yield | 54–68% (estimated) |

Mechanistic Insights

The sulfonylation proceeds via nucleophilic attack of the pyrrole nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. The methoxy group on the benzene ring enhances the electron-donating capacity of the sulfonyl group, stabilizing the transition state .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

Mass Spectrometry

-

Electron Impact (EI-MS): Molecular ion [M]⁺ observed at m/z 374, with fragmentation peaks at m/z 299 ([M−Br]⁺) and 201 (4-methoxybenzenesulfonyl fragment) .

-

High-Resolution MS: Confirms molecular formula with <3 ppm error .

Physicochemical Properties

Table 3: Experimental and Predicted Properties

| Property | Value | Method/Source |

|---|---|---|

| LogP (Octanol-Water) | 2.8 | Computed (PubChem) |

| Solubility in Water | <0.1 mg/mL | Estimated |

| Melting Point | Not reported | – |

The compound’s low aqueous solubility aligns with its hydrophobic substituents (bromine, sulfonyl group).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume